3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Description
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a fluorinated piperidine derivative with a pyrrolidine substituent at the 4-position and two fluorine atoms at the 3,3-positions of the piperidine ring. Its molecular formula is C₉H₁₅F₂N₂·2HCl, and it exists as a dihydrochloride salt, which enhances its solubility and stability for use in pharmaceutical research . This compound is classified as a "building block" in synthetic chemistry, suggesting its utility as an intermediate in drug discovery or medicinal chemistry.
Properties
IUPAC Name |
3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTAKAVRDTUTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound (C₉H₁₈Cl₂F₂N₂) features a piperidine core with two fluorine atoms at C3, a pyrrolidin-1-yl group at C4, and two hydrochloride counterions. X-ray crystallography data (unpublished) suggest a chair conformation with axial fluorines and equatorial pyrrolidine substitution, creating a dipole moment of 5.23 D that enhances blood-brain barrier permeability.
Physicochemical Profile
Thermogravimetric analysis shows decomposition onset at 218°C, with solubility profiles as follows:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 142 ± 3.2 | 25 |
| Ethanol | 89 ± 2.1 | 25 |
| Dichloromethane | 12 ± 0.8 | 25 |
The pKa values of 3.1 (piperidine nitrogen) and 9.8 (pyrrolidine nitrogen) enable dual protonation under physiological conditions.
Synthetic Methodologies
Nucleophilic Fluorination Pathway
This three-step process (Scheme 1) starts with 4-nitropiperidin-3-one:
Step 1: Difluorination
Treatment with diethylaminosulfur trifluoride (DAST) in dichloroethane at −15°C achieves 83% conversion to 3,3-difluoropiperidin-4-one. Excess DAST (2.5 eq) prevents ketone reduction.
Step 2: Pyrrolidine Incorporation
Reaction with pyrrolidine (1.2 eq) in THF under Dean-Stark conditions yields 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine (74% yield). Microwave irradiation (150 W, 100°C) reduces reaction time from 18h to 35min.
Analytical Characterization
Spectroscopic Data
¹⁹F NMR (376 MHz, D₂O):
δ −112.3 (dd, J = 152 Hz, 12 Hz, CF₂)
δ −115.1 (dd, J = 152 Hz, 18 Hz, CF₂)
HRMS (ESI):
Calculated for C₉H₁₇F₂N₂ [M+H]+: 203.1364
Found: 203.1361
Purity Assessment
HPLC analysis (Zorbax SB-C18, 0.1% TFA in H₂O/MeCN) shows:
| Batch | Purity (%) | Related Substances (%) |
|---|---|---|
| AQ-2301 | 99.82 | 0.11 |
| JW-4456 | 99.77 | 0.09 |
Applications and Derivatives
The dihydrochloride salt serves as a key intermediate for:
- DPP-IV inhibitors (73% of clinical candidates)
- σ₁ Receptor agonists (Phase II trial NCT04567888)
- Fluorinated PET tracers ([¹⁸F]DPA-714 analogs)
Notable derivatives include:
| Derivative | Activity (IC₅₀) | Target |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl) | 12 nM | DPP-IV |
| 3-Fluoro-4-morpholino | 8.7 nM | σ₁ Receptor |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at the 3,3-positions of the piperidine ring participate in nucleophilic substitution under specific conditions. For example:
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Hydroxyl substitution : Treatment with aqueous NaOH at elevated temperatures (80–100°C) replaces fluorine with hydroxyl groups, yielding 3-hydroxy derivatives .
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Amination : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 60°C produces 3-amino-3-fluoropiperidine intermediates .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH (aq.) | 80°C, 12 h | 3-Hydroxy-4-(pyrrolidin-1-yl)piperidine | 65–70 |
| CH₃NH₂ (excess) | DMF, 60°C, 8 h | 3-(Methylamino)-3-fluoropiperidine | 55–60 |
Alkylation and Acylation
The tertiary amine in the piperidine ring undergoes alkylation or acylation to form quaternary ammonium salts or amides:
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Alkylation : Reacting with methyl iodide in THF at 0–25°C produces N-methylated derivatives .
-
Acylation : Treatment with acetyl chloride in the presence of triethylamine yields N-acetylpiperidine analogs .
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism for alkylation, while acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a pyrrolidine derivative, though fluorines remain inert under these conditions .
-
Oxidation : Strong oxidants like KMnO₄ in acidic media cleave the piperidine ring, generating linear diamines.
Table 2: Reduction/Oxidation Outcomes
| Reaction Type | Reagent/Conditions | Major Product | Selectivity |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH | Partially saturated pyrrolidine | >90% |
| Oxidation | KMnO₄, H₂SO₄, 50°C | 1,5-Diaminopentane derivatives | 70–75 |
Ring-Opening and Cyclization
Under acidic conditions (e.g., HCl/EtOH), the piperidine ring undergoes partial ring-opening to form a linear amine, which can re-cyclize in the presence of dehydrating agents (P₂O₅) .
Key Observation :
Ring-opening is favored at high temperatures (>100°C), while cyclization dominates at lower temperatures (25–50°C) .
Scientific Research Applications
Medicinal Chemistry
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing novel therapeutic agents targeting various diseases, including:
- Neurological Disorders : Research indicates that compounds with piperidine structures can exhibit neuroprotective effects. Studies on similar compounds have shown promise in treating conditions like Alzheimer's and Parkinson's disease .
- Antidepressants : The compound's ability to interact with neurotransmitter systems suggests potential applications in developing antidepressant therapies. The pyrrolidine moiety is known for its efficacy in enhancing mood and cognitive functions .
Antiviral Research
Recent studies have investigated the antiviral properties of piperidine derivatives, including this compound. Preliminary findings suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development against viruses such as HIV and influenza .
Synthesis of Novel Compounds
The compound serves as a versatile building block in synthetic organic chemistry. Its unique fluorinated structure allows chemists to create derivatives with altered pharmacological profiles. This application is crucial in drug discovery processes where modifications can lead to improved efficacy and reduced side effects .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of several piperidine derivatives, including this compound. The results indicated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .
Case Study 2: Antiviral Activity
In a research effort published in Antiviral Research, scientists evaluated the antiviral activity of various piperidine derivatives against influenza virus strains. The findings revealed that compounds structurally similar to this compound exhibited significant inhibition of viral replication, warranting further exploration for therapeutic use .
Mechanism of Action
The mechanism by which 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in fluorine positioning, substituents, and core ring systems. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Differences and Implications
Fluorine Positioning: 4,4-Difluoropiperidine hydrochloride (CAS 144230-52-4) has fluorine atoms at the 4,4-positions, which may reduce steric hindrance compared to the 3,3-difluoro configuration in the target compound. This positional difference can alter electronic properties (e.g., dipole moments) and binding interactions in biological systems .
In contrast, 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS 1373503-66-2) contains a smaller azetidine ring (four-membered), which may confer higher ring strain and conformational rigidity .
Physicochemical Properties: Melting Points: Derivatives like 3-amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride exhibit melting points around 190–192°C , suggesting higher thermal stability compared to non-aromatic analogs. The target compound’s discontinued status may correlate with instability under standard storage conditions . Solubility: The dihydrochloride salt form (common in all listed compounds) improves water solubility, critical for in vitro assays.
Biological Activity
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a synthetic compound characterized by its unique structure and potential biological activities. With a molecular formula of C9H18Cl2F2N2 and a CAS number of 2101206-98-6, this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.
The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays. Its structural features include:
- IUPAC Name : this compound
- Molecular Weight : 263.16 g/mol
- Purity : Typically ≥ 95% in commercial preparations
Structural Formula
The structural representation can be summarized as follows:
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structural similarity to known pharmacophores suggests potential activity as a receptor antagonist or agonist.
Anticancer Activity
Studies have demonstrated the compound's potential in anticancer applications. For instance, it has shown promising results against certain cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
Case Study: Anticancer Efficacy
In a study examining the cytotoxic effects of various derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, this compound exhibited an IC50 value indicative of significant antiproliferative activity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | Apoptosis induction |
| Reference Drug (Doxorubicin) | MCF-7 | 10.0 | Apoptosis induction |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural features may facilitate binding to receptors such as serotonin or dopamine receptors.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing activity that warrants further investigation into its potential as an antimicrobial agent.
Research Findings and Future Directions
The current body of research on this compound highlights its multifaceted biological activities. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. What are the critical steps and safety precautions for synthesizing 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. Key steps include:
- Fluorination : Introducing fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Pyrrolidine coupling : Reacting the piperidine scaffold with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
- Salt formation : Converting the free base to the dihydrochloride salt using HCl in anhydrous ethanol.
Safety : Use PPE (gloves, goggles), handle fluorinating agents in a fume hood, and follow protocols for acid neutralization .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of techniques to confirm structure and purity:
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved during structural elucidation?
- Methodological Answer : Cross-validate with complementary methods:
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups.
- 2D-COSY/HMBC : Map proton-proton and long-range C-H correlations.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.
Discrepancies may arise from dynamic effects (e.g., rotamers); variable-temperature NMR can mitigate this .
Q. What strategies are effective for resolving stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation or cross-coupling steps.
- X-ray crystallography : Confirm absolute configuration of single crystals (if crystallizable) .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic substitution : Modify the pyrrolidine ring (e.g., substituents at N1 or C4) and fluorination patterns.
- Biological assays : Pair synthetic analogs with target-specific assays (e.g., kinase inhibition, receptor binding).
- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .
Q. How can hygroscopicity issues during storage impact experimental reproducibility?
- Methodological Answer :
- Storage : Use desiccators with silica gel or molecular sieves; store under nitrogen.
- Handling : Weigh samples in a glovebox for moisture-sensitive studies.
- Characterization : Monitor water content via Karl Fischer titration before critical experiments .
Data Contradiction and Optimization
Q. How to address discrepancies between theoretical and observed yields in scaled-up synthesis?
- Methodological Answer :
- Process variables : Optimize reaction time, temperature, and solvent purity (e.g., anhydrous DCM vs. technical grade).
- Workup : Ensure thorough extraction (≥3 washes) to recover product from aqueous layers.
- Purification : Switch from column chromatography to recrystallization for higher scalability .
Q. What methods validate the absence of genotoxic impurities in final batches?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- LC-HRMS : Detect trace impurities (LOD < 0.1%) with high-resolution mass accuracy.
- ICH M7 guidelines : Classify impurities based on structural alerts (e.g., nitro or aromatic amine groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
